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8-bromo-2,6-naphthyridin-1(2H)-one

Cat. No.: B15298439
M. Wt: 225.04 g/mol
InChI Key: IIRFMSVSQRMFJX-UHFFFAOYSA-N
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Description

Overview of Polyheterocyclic Scaffolds in Medicinal Chemistry and Chemical Biology

Polyheterocyclic scaffolds are complex molecular architectures that form the core of numerous natural products and synthetic compounds with notable biological activities. nih.gov These frameworks are frequently found in a wide array of pharmaceuticals, including anticancer, antibacterial, and anti-inflammatory agents. researchgate.net The inherent structural rigidity and three-dimensional complexity of polyheterocyclic systems allow for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets such as enzymes and receptors.

The development of novel synthetic methods to create diverse and functionalized heterocyclic compounds is a primary focus in medicinal chemistry, as it expands the chemical space available for drug discovery. nih.gov Researchers continuously seek to develop efficient synthetic strategies, such as multicomponent reactions, to build these complex molecules, highlighting their importance in the pharmaceutical industry. nih.gov

Structural Diversity and Isomerism within the Naphthyridine Family

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine (B92270) rings. They are also referred to as diazanaphthalenes. The positioning of the two nitrogen atoms within the bicyclic system gives rise to six distinct structural isomers. nih.govmdpi.com Structural isomers are molecules that have the same molecular formula but a different arrangement of atoms and bonds. wikipedia.orgreddit.com This isomerism is a key factor in the diverse chemical and biological properties observed across the naphthyridine family. nih.gov

Table 1: Structural Isomers of Naphthyridine This interactive table provides a summary of the different structural isomers of the core naphthyridine structure.

Isomer Name Position of Nitrogen Atoms
1,5-Naphthyridine 1 and 5
1,6-Naphthyridine (B1220473) 1 and 6
1,7-Naphthyridine 1 and 7
1,8-Naphthyridine (B1210474) 1 and 8
2,6-Naphthyridine (B1209661) 2 and 6
2,7-Naphthyridine 2 and 7

Academic Significance of Halogenated Heterocycles in Synthetic and Biological Contexts

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into heterocyclic structures is a widely used strategy in medicinal chemistry and chemical synthesis. Halogenated heterocycles serve as versatile building blocks in organic synthesis, where the halogen atom can be readily replaced with other functional groups through various cross-coupling reactions. chemsrc.com This allows for the late-stage functionalization of complex molecules, a valuable tool in drug discovery programs.

From a biological perspective, the incorporation of halogens can significantly modulate a molecule's properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. For example, the introduction of a bromine atom can enhance the antibacterial activity of certain naphthyridine derivatives. nih.gov Furthermore, halogen bonds, which are non-covalent interactions involving a halogen atom, can play a crucial role in the binding of a drug to its biological target, thereby improving its efficacy.

Contextualizing 8-Bromo-2,6-naphthyridin-1(2H)-one within Current Research Paradigms

The compound this compound is a specific example of a halogenated naphthyridinone. Its structure combines the 2,6-naphthyridinone core with a bromine atom at the 8-position. While this particular isomer is commercially available, indicating its utility in synthetic chemistry, detailed research focusing specifically on its biological activity or applications is not widely available in peer-reviewed literature. chemsrc.comsigmaaldrich.com

However, the potential significance of this compound can be inferred from studies on related bromo-naphthyridinone isomers. For instance, various brominated naphthyridine derivatives have shown promising antimicrobial and anticancer activities. nih.govnih.gov The bromine atom in these structures often contributes to enhanced biological effects. For example, brominated 1,8-naphthyridinone derivatives have shown potent activity against Bacillus subtilis. nih.gov In another example, veranamine, a brominated benzo[c] nih.govchemicalbook.comnaphthyridine isolated from a marine sponge, has demonstrated antidepressant and antianxiety properties. nih.gov

Given these precedents, this compound represents a molecule of interest for further investigation. Its structural features suggest it could serve as a valuable intermediate for the synthesis of more complex molecules or as a candidate for screening in various biological assays. The combination of the naphthyridinone scaffold, known for its presence in bioactive compounds, and the bromine substituent, a key modulator of pharmacological properties, places this compound within a promising area of contemporary chemical research.

Table 2: Chemical Data for this compound This table summarizes key chemical identifiers for the title compound.

Identifier Value
CAS Number 1823880-20-1
Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O B15298439 8-bromo-2,6-naphthyridin-1(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

8-bromo-2H-2,6-naphthyridin-1-one

InChI

InChI=1S/C8H5BrN2O/c9-6-4-10-3-5-1-2-11-8(12)7(5)6/h1-4H,(H,11,12)

InChI Key

IIRFMSVSQRMFJX-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C(C=NC=C21)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Bromo 2,6 Naphthyridin 1 2h One

Strategic Approaches for the Synthesis of the 2,6-Naphthyridin-1(2H)-one Scaffold

Cycloaddition and Ring-Closing Reaction Pathways for Core Construction

While not extensively documented specifically for 2,6-naphthyridin-1(2H)-one, cycloaddition and ring-closing metathesis (RCM) reactions represent powerful and versatile tools in the synthesis of heterocyclic systems. nih.govgeorgiasouthern.edu These methods offer the potential for creating the bicyclic naphthyridine framework.

Cycloaddition reactions, such as [4+2] Diels-Alder or 1,3-dipolar cycloadditions, could theoretically be employed by using appropriately functionalized pyridine (B92270) derivatives as either the diene or dienophile component. nih.gov For instance, a pyridine-fused diene could react with a suitable dienophile to form the second ring.

Ring-closing metathesis (RCM) has emerged as a robust method for the formation of various ring sizes, including those found in heterocyclic compounds. nih.gov A potential RCM approach to the 2,6-naphthyridin-1(2H)-one scaffold would involve a diene-substituted pyridine precursor, which upon treatment with a suitable ruthenium catalyst, could undergo intramolecular cyclization to form the desired bicyclic system.

Derivatization of Precursors for Regiospecific Ring Formation

A more common and well-documented strategy involves the derivatization of pyridine precursors to facilitate a regiospecific intramolecular cyclization. This typically involves starting with a substituted pyridine that already contains some of the key functionalities required for the second ring formation.

One such approach starts from 4-aminonicotinic acid or its derivatives. For example, the condensation of 4-aminonicotinic acid with reagents like diethyl malonate can lead to the formation of a substituted 1,6-naphthyridin-2(1H)-one, a structural isomer of the target compound. nih.gov By carefully selecting the starting pyridine precursor with the correct substitution pattern, this strategy can be adapted for the synthesis of the 2,6-naphthyridin-1(2H)-one scaffold. For instance, starting with a 3-aminopyridine (B143674) derivative bearing an appropriate functional group at the 4-position would be a logical starting point for the construction of the 2,6-naphthyridin-1(2H)-one ring system.

A mini-review on 2,6-naphthyridine (B1209661) derivatives mentions the synthesis of 3-aryl-2,6-naphthyridin-1-ones through the acid-catalyzed cyclization of the corresponding arylethynylpyridinenitriles. nih.gov This suggests a viable route starting from a 3-amino-4-cyanopyridine, which can be converted to the ethynylpyridine precursor.

Application of Established Heterocycle Syntheses (e.g., Friedländer Reaction Modifications)

The Friedländer annulation, a classical method for the synthesis of quinolines and their aza-analogs, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. mdpi.com Modifications of this reaction are applicable to the synthesis of naphthyridines. nih.gov

For the synthesis of a 2,6-naphthyridin-1(2H)-one, a modified Friedländer condensation could be envisioned starting from a 3-amino-4-formylpyridine or a related derivative. This precursor would then be reacted with a compound containing an activated methylene group, such as an ester or a nitrile, in the presence of a base or acid catalyst to promote the cyclization and formation of the second pyridine ring. The choice of the methylene component would determine the substituents on the newly formed ring.

Introduction and Regioselective Functionalization with Bromine

Once the 2,6-naphthyridin-1(2H)-one scaffold is in hand, the next crucial step is the regioselective introduction of a bromine atom at the C8 position. This can be achieved either through direct halogenation of the pre-formed naphthyridinone or by carrying a bromine atom through the synthesis from a brominated precursor.

Direct Halogenation Protocols for Naphthyridinone Substrates

Various brominating agents can be employed, such as N-bromosuccinimide (NBS), bromine (Br2), or other sources of electrophilic bromine. The reaction conditions, including the choice of solvent and the presence of a catalyst, can significantly influence the regioselectivity and yield of the bromination reaction. For instance, the use of a Lewis acid or a protic acid can enhance the electrophilicity of the brominating agent and control the position of bromination.

Halogen-Exchange Methodologies

An alternative to direct bromination is the use of a halogen-exchange reaction. This strategy would involve the synthesis of an 8-halo-2,6-naphthyridin-1(2H)-one, where the halogen is typically chlorine or iodine, followed by its conversion to the desired 8-bromo derivative.

For example, a Sandmeyer-type reaction could be employed starting from an 8-amino-2,6-naphthyridin-1(2H)-one. Diazotization of the amino group followed by treatment with a copper(I) bromide solution would yield the 8-bromo compound.

Another approach involves starting the synthesis with a brominated pyridine precursor. For instance, a suitably substituted 2-amino-5-bromopyridine (B118841) derivative could be used as the starting material for the construction of the 2,6-naphthyridin-1(2H)-one scaffold. This would ensure the presence of the bromine atom at the desired position from the outset, avoiding the need for a separate bromination step and potential regioselectivity issues.

Advanced Chemical Transformations of 8-Bromo-2,6-naphthyridin-1(2H)-one

The strategic placement of the bromine atom on the electron-deficient pyridine ring, coupled with the inherent reactivity of the naphthyridinone core, allows for a diverse range of chemical modifications. These transformations are crucial for developing libraries of compounds for drug discovery and other applications. nih.govnih.gov

The C8-bromo moiety is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for the functionalization of aryl halides. The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is particularly noteworthy due to the mild reaction conditions and the commercial availability of a vast array of boronic acid reagents. wikipedia.orgnih.gov While specific literature on the Suzuki-Miyaura coupling of this compound is not extensively detailed, the reactivity of similar bromo-substituted naphthyridine isomers is well-documented, providing a strong basis for its application. For instance, various 6,8-disubstituted 1,7-naphthyridines have been synthesized using palladium-catalyzed cross-coupling reactions as a key step. nih.gov Similarly, the regioselective functionalization of 1,6-naphthyridine (B1220473) ditriflates via Suzuki coupling demonstrates the amenability of the naphthyridine core to such transformations. acs.org

The general mechanism for a Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Table 1: Representative Conditions for a Hypothetical Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OHigh
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DioxaneHigh
3Thiophene-3-boronic acidCataXCium A Pd G3K₃PO₄2-MeTHF/H₂OGood to Excellent

Other significant palladium-catalyzed reactions include the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents). wikipedia.orgwikipedia.orgorganic-chemistry.org The Negishi coupling is particularly effective for creating C(sp³)-C(sp²) bonds, allowing for the introduction of alkyl groups. nih.gov These reactions broaden the scope of possible modifications at the C8 position, enabling the synthesis of a wide diversity of aryl and alkyl-substituted 2,6-naphthyridinones.

Beyond palladium, other transition metals like nickel and copper can also catalyze cross-coupling reactions. Nickel catalysts are often a more economical alternative to palladium and can be effective for coupling with less reactive chlorides or for specific transformations. wikipedia.org Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming carbon-heteroatom bonds but can also be applied to C-C bond formation. The choice of catalyst and reaction conditions allows for fine-tuning of the reactivity and the types of functional groups that can be introduced.

The electron-deficient nature of the pyridine ring in the naphthyridinone system makes the C8 position susceptible to Nucleophilic Aromatic Substitution (SNAr). youtube.com In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a stabilized intermediate (a Meisenheimer complex), followed by the departure of the bromide leaving group. youtube.com The reaction is facilitated by the electron-withdrawing effect of the ring nitrogens and the fused carbonyl group.

This pathway provides a direct method for introducing heteroatom nucleophiles. Strong evidence for this reactivity on the naphthyridine core comes from studies on related isomers. For example, C5-triflates on the 1,6-naphthyridine scaffold readily undergo SNAr with a variety of nitrogen and sulfur nucleophiles, such as cyclic secondary amines and thiomethoxide, in high yields. acs.org Given that bromide is a competent leaving group in SNAr reactions on activated systems, a similar reactivity is expected for this compound.

Table 2: Potential Nucleophiles for SNAr at the C8 Position

EntryNucleophileReagent ExampleExpected Product
1AmineMorpholine8-Morpholino-2,6-naphthyridin-1(2H)-one
2AlkoxideSodium methoxide8-Methoxy-2,6-naphthyridin-1(2H)-one
3ThiolateSodium thiophenoxide8-(Phenylthio)-2,6-naphthyridin-1(2H)-one

Advanced Spectroscopic Characterization for Structural Elucidation and Molecular Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 8-bromo-2,6-naphthyridin-1(2H)-one in solution. While specific experimental spectra for this compound are not widely published, a theoretical analysis based on established chemical shift principles and data from analogous heterocyclic systems allows for the prediction of its NMR characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the lactam ring. The aromatic region would display signals for H-3, H-4, H-5, and H-7. The proton on the same ring as the bromine atom (H-7) would likely appear as a singlet, while the protons on the other ring (H-3, H-4, and H-5) would exhibit characteristic coupling patterns (doublets or doublet of doublets) based on their relationship to each other. The N-H proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule. Eight distinct signals are anticipated. The carbonyl carbon (C-1) of the lactam functional group is expected to have the most downfield chemical shift, typically in the range of 160-170 ppm. The carbon atom bearing the bromine (C-8) would be influenced by the halogen's electronegativity and heavy atom effect. The remaining six aromatic carbons (C-3, C-4, C-4a, C-5, C-7, and C-8a) will have chemical shifts in the aromatic region (approximately 110-150 ppm).

2D-NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous assignment of all proton and carbon signals.

COSY: Would reveal proton-proton coupling relationships, for instance, between H-3, H-4, and H-5.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on theoretical analysis.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1-~162
2 (N-H)~11.0-12.0 (broad s)-
3~7.0-7.5 (d)~120-125
4~7.8-8.2 (d)~135-140
4a-~145-150
5~8.0-8.5 (d)~115-120
7~8.5-9.0 (s)~140-145
8-~110-115
8a-~150-155

Abbreviations: s = singlet, d = doublet.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the molecule's key functional groups. A strong absorption band between 1650 and 1690 cm⁻¹ would be indicative of the C=O stretching vibration of the cyclic amide (lactam) group. The N-H stretching vibration of the amide is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the naphthyridine ring system would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to produce a signal in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the polar C=O and N-H groups would give strong IR signals, the vibrations of the non-polar or less polar C=C bonds in the aromatic system might produce more intense signals in the Raman spectrum, aiding in the analysis of the core ring structure.

Table 2: Predicted IR Absorption Frequencies for Key Functional Groups Data is predictive and based on theoretical analysis.

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H (amide)Stretching3100 - 3300 (broad)
C-H (aromatic)Stretching3000 - 3100
C=O (lactam)Stretching1650 - 1690 (strong)
C=C / C=N (aromatic)Stretching1400 - 1600
C-BrStretching500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic structure of the molecule by probing the electronic transitions between molecular orbitals. The conjugated π-system of the this compound framework is expected to give rise to distinct absorption bands in the UV-Vis spectrum.

The spectrum would likely be characterized by intense absorptions corresponding to π → π* transitions within the bicyclic aromatic system. These transitions, involving the promotion of electrons from bonding (π) to anti-bonding (π) orbitals, are typically observed in the 250-350 nm range for similar naphthyridinone structures. Additionally, weaker absorptions resulting from n → π transitions, involving the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to anti-bonding (π*) orbitals, may be observed at longer wavelengths, potentially above 350 nm. The position and intensity of these absorption maxima are sensitive to the solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Interpretation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. It provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₈H₅BrN₂O.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of a single bromine atom, two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be observed, separated by approximately 2 mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides definitive evidence for the presence of bromine in the molecule.

Analysis of the fragmentation pattern can further support the proposed structure. Common fragmentation pathways could include the loss of CO (a neutral loss of 28 Da) from the lactam ring or the loss of the bromine radical (a loss of 79 or 81 Da).

Table 3: HRMS Data for this compound

Parameter Value
Molecular FormulaC₈H₅BrN₂O
Exact Mass (for ⁷⁹Br)223.9639 Da
Exact Mass (for ⁸¹Br)225.9619 Da
Molecular Weight~225.04 g/mol

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the exact three-dimensional structure of a molecule in the solid state. While specific crystal structure data for this compound has not been widely reported, a successful crystallographic analysis would provide a wealth of information.

This technique would yield precise data on bond lengths, bond angles, and torsion angles, confirming the planarity of the naphthyridine ring system and the geometry of the lactam group. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) or π-π stacking, which govern the solid-state properties of the compound.

Computational Chemistry and Molecular Modeling Studies of 8 Bromo 2,6 Naphthyridin 1 2h One and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to model molecular structure, electron distribution, and orbital energies, which collectively define the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. unesp.bryoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (E_HOMO) correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to the ability to accept electrons (electrophilicity). researchgate.netyoutube.com The energy gap between these orbitals (ΔE = E_LUMO - E_HOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govirjweb.com

For 8-bromo-2,6-naphthyridin-1(2H)-one, the HOMO is expected to be distributed over the electron-rich naphthyridinone ring system, particularly the regions with higher π-electron density. The LUMO is likely localized on the electron-deficient pyrimidine-like portion of the fused ring and influenced by the electron-withdrawing bromine atom. The presence of the bromine atom and the carbonyl group would likely lower both HOMO and LUMO energy levels compared to an unsubstituted naphthyridinone core, potentially narrowing the energy gap.

Table 1: Representative Frontier Molecular Orbital Data for Analogous Heterocyclic Compounds This table presents hypothetical yet plausible data for this compound, derived from computational studies on similar bromo-substituted pyridones and naphthyridinones.

Compound/DerivativeE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
2-Pyridone-6.5-0.85.7
5-Bromo-2(1H)-pyridone-6.7-1.25.5
2,6-Naphthyridin-1(2H)-one-6.3-1.15.2
This compound (Predicted) -6.6 -1.5 5.1

Data is illustrative and based on trends observed in related heterocyclic systems. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. libretexts.orgchemrxiv.org The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich, nucleophilic sites) and blue indicates positive potential (electron-poor, electrophilic sites). researchgate.netresearchgate.net

In a MEP map of this compound, distinct regions of reactivity would be apparent:

Negative Potential (Red/Yellow): The most intense negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for electrophilic attack or hydrogen bond acceptance. The nitrogen atom in the pyridine (B92270) ring (N-6) would also exhibit negative potential.

Positive Potential (Blue): A significant region of positive potential would be located around the hydrogen atom attached to the amide nitrogen (N-2), identifying it as a hydrogen bond donor site. The area around the bromine atom may also exhibit a region of positive potential on its axial surface (a "sigma-hole"), making it a potential halogen bond donor.

Neutral/Near-Neutral Potential (Green): The carbon atoms of the aromatic rings would constitute the larger, near-neutral surface area of the molecule.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs, which aligns with classical Lewis structures. uni-muenchen.dewikipedia.orgwisc.edu This method is exceptionally useful for quantifying intramolecular delocalization (charge transfer) and hyperconjugative interactions that contribute to molecular stability. ijnc.irnih.gov The analysis calculates the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu

For this compound, significant stabilizing interactions would be expected:

π → π interactions:* Delocalization of π-electrons within the fused aromatic ring system.

n → π interactions:* The most significant interactions would likely involve the delocalization of lone pairs (n) from the carbonyl oxygen and the ring nitrogen atoms into the antibonding π* orbitals of the aromatic system. These interactions are crucial for the planarity and aromaticity of the molecule.

n → σ interactions:* Delocalization of lone pairs into antibonding sigma (σ) orbitals, such as from the bromine atom's lone pairs into adjacent C-C or C-N σ orbitals.

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound This table is illustrative, based on NBO analyses of similar bromo-substituted aromatic amides. researchgate.net

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (O1)π* (C1-N2)~45-55Resonance stabilization
LP (N6)π* (C5-C7)~30-40Resonance stabilization
LP (Br8)σ* (C7-C8)~2-5Hyperconjugation
π (C4-C5)π* (C7-N6)~15-25π-conjugation

LP denotes a lone pair orbital. E(2) values are representative estimates.

Chemical Potential (μ): (E_HOMO + E_LUMO) / 2. It measures the tendency of electrons to escape from the system.

Chemical Hardness (η): (E_LUMO - E_HOMO) / 2. It measures the resistance to change in electron distribution. Hard molecules have a large energy gap.

Global Softness (S): 1 / (2η). It is the reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω): μ² / (2η). It quantifies the global electrophilic power of a molecule.

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as the Fukui function, identify which atoms within the molecule are most reactive towards nucleophilic, electrophilic, or radical attack. researchgate.netnih.gov For this compound, the carbonyl carbon would be a primary site for nucleophilic attack, while the nitrogen atoms and parts of the π-system would be susceptible to electrophilic attack.

Table 3: Predicted Global Reactivity Descriptors for this compound Calculated from the predicted orbital energies in Table 1.

DescriptorFormulaPredicted Value
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-4.05 eV
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.55 eV
Global Softness (S)1 / (2η)0.196 eV⁻¹
Electrophilicity Index (ω)μ² / (2η)3.22 eV

Molecular Docking Simulations for Investigating Ligand-Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a biological target, typically a protein or enzyme. nih.gov Naphthyridine and naphthyridinone scaffolds are present in many biologically active compounds, often targeting enzyme active sites, particularly those of kinases and DNA-modifying enzymes. nih.govijpsonline.comijpsonline.com

A docking simulation of this compound into a hypothetical kinase active site (e.g., mTOR or CDK8) would likely reveal several key interactions governing its binding: nih.govijpsonline.com

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are often crucial for anchoring ligands in kinase hinge regions.

π-π Stacking: The planar aromatic naphthyridinone ring system can engage in favorable π-π stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-dense atoms like backbone carbonyl oxygens or carboxylate side chains. This can significantly enhance binding affinity and selectivity.

Table 4: Hypothetical Molecular Docking Results for this compound with a Kinase Target

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Types of Interactions
Cyclin-Dependent Kinase 8 (CDK8)-8.5LYS52, ASP173, PHE176H-Bond, H-Bond, π-π Stacking
mTOR Kinase-9.2LYS2187, VAL2240, TYR2225H-Bond, Halogen Bond, π-π Stacking

Binding affinities and residues are illustrative and based on docking studies of similar inhibitors. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. frontiersin.orgnih.gov By simulating the movements of all atoms in the system, MD can assess the stability of the docked pose, the flexibility of the protein, and the role of solvent molecules. nih.gov Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time from a reference structure. A stable, low-fluctuation RMSD for both the protein and the ligand suggests a stable binding complex. researchgate.net

Radius of Gyration (Rg): Indicates the compactness of the protein. A stable Rg suggests the protein is not undergoing major unfolding or conformational changes upon ligand binding. researchgate.net

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule exposed to the solvent. Changes in SASA can indicate how the ligand buries itself within the protein's binding pocket. researchgate.net

An MD simulation of a complex between this compound and a target protein would be expected to show stable RMSD values for the ligand if the interactions identified in docking (hydrogen bonds, π-stacking, etc.) are persistent. acs.org This stability would lend confidence to the predicted binding mode and its potential as a starting point for developing more potent derivatives.

Table 5: Hypothetical Metrics from a 100 ns Molecular Dynamics Simulation

SystemAverage RMSD (Å)Average Rg (Å)Average SASA (Ų)Stability Assessment
Protein (apo)2.5 ± 0.319.5 ± 0.213500 ± 150Baseline
Protein (complexed)2.2 ± 0.219.3 ± 0.113200 ± 120Stable, more compact
Ligand (bound)1.2 ± 0.4--Stable binding pose

Data is representative of a stable protein-ligand complex. researchgate.netnih.gov

Based on a comprehensive search of publicly available scientific literature, specific computational studies focusing on the "Solvation Energy Calculations and WaterMap Analysis in Binding Site Thermodynamics" and "Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data" for the compound This compound have not been found.

The requested analyses are highly specialized and, according to the available data, have not been published for this specific molecule. General methodologies for these computational techniques are well-documented in the scientific literature, but applying them to a specific compound requires dedicated research projects.

Therefore, the content for the sections outlined in the user's request cannot be generated, as no research findings, data tables, or detailed discussions matching the specific query for "this compound" are available in the public domain.

Structure Activity Relationship Sar Studies and Rational Design in Medicinal Chemistry

Role of the 8-Bromo Substituent in Modulating Biological Activity and Binding Affinity

The presence of a bromine atom at the 8-position of the 2,6-naphthyridin-1(2H)-one scaffold plays a crucial role in modulating the biological activity and binding affinity of its derivatives. This substituent can significantly influence the compound's electronic properties and conformational rigidity, which are key determinants of ligand-receptor interactions. nih.govresearchgate.net

In the context of farnesyl transferase inhibitors, for instance, the introduction of a bromo substituent on a benzocycloheptapyridyl scaffold was found to enhance potency. researchgate.net This improvement was attributed, in part, to an increase in conformational rigidity, where the bromo group restricts the conformation of adjacent substituents to a more favorable orientation for binding. researchgate.net While this is a different scaffold, the principle of using a halogen to enforce a specific conformation can be extrapolated to the 8-bromo-2,6-naphthyridin-1(2H)-one system.

Furthermore, the bromine atom, being an electron-withdrawing group, can alter the electron distribution within the naphthyridinone ring system. This can affect the strength of hydrogen bonds and other non-covalent interactions with the target protein. nih.gov The unique electronic properties conferred by the bromine atom can be pivotal in achieving high binding affinity and selectivity for specific biological targets. nih.gov

Systematic Chemical Modification of the Naphthyridinone Scaffold

The systematic chemical modification of the naphthyridinone scaffold is a cornerstone of the medicinal chemistry efforts to develop potent and selective inhibitors. This involves a detailed exploration of the chemical space around the core structure through positional scanning and analysis of substituent effects.

Positional Scanning and Substituent Effect Analysis on Biological Targets

Positional scanning involves the systematic introduction of various substituents at different positions of the 1,6-naphthyridin-2(1H)-one scaffold to probe the structure-activity landscape. A review of over 17,000 compounds based on this scaffold revealed distinct substitution patterns associated with different biological activities. nih.govmdpi.com For instance, derivatives with a single bond between C3 and C4 have been predominantly explored for cardiovascular diseases, while those with a double bond have been mainly investigated as antitumor agents. mdpi.com

Analysis of the substitution pattern at the C8 position of 1,6-naphthyridin-2(1H)-ones with a C3-C4 single bond indicates that a vast majority (92.65%) are unsubstituted at this position. nih.govnih.gov However, the introduction of carbon substituents at C8, although less common (7.03%), has been explored. nih.govnih.gov In contrast, for 1,6-naphthyridin-2(1H)-ones with a C3-C4 double bond, the percentage of unsubstituted structures at C8 decreases to 78.52%, with a corresponding increase in carbon substituents to 20.15%. nih.govnih.gov This suggests that substitution at the C8 position is a key consideration in tailoring the biological activity of the naphthyridinone scaffold.

A study on 8-hydroxy-naphthyridine derivatives as antileishmanial agents involved the bromination of the 5-position, highlighting the strategic use of halogenation to modulate activity. acs.orgresearchgate.net

Impact of Electronic and Steric Properties on Ligand-Receptor Interactions

The electronic and steric properties of substituents on the naphthyridinone scaffold have a profound impact on ligand-receptor interactions. The introduction of a bromine atom at the 8-position, for example, not only alters the electronic nature of the ring but also introduces steric bulk. nih.gov This can either be favorable, by promoting a desirable binding conformation, or unfavorable, by causing steric clashes with the protein. researchgate.net

The development of fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold demonstrated the importance of substituent positioning. nih.gov Docking studies revealed that the linker attached to the scaffold exits the receptor between transmembrane helices, and the stereochemistry of substituents was found to be influential on receptor binding. nih.gov This underscores the intricate interplay between the steric and electronic properties of the ligand and the topology of the receptor's binding site.

Design Principles for this compound-based Lead Compounds

The design of lead compounds based on the this compound scaffold is guided by several key principles aimed at achieving high potency and selectivity. A notable example is the development of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1), a key enzyme in DNA repair and a validated cancer target. nih.gov

The design strategy involved incorporating the nitrogen substituent of an initial isoquinolinone lead into the bicyclic ring system, which resulted in the naphthyridinone scaffold. nih.gov This modification was intended to address potential issues arising from the presence of an anilinic moiety in the parent compound. nih.gov The resulting naphthyridinone derivatives were found to be highly potent PARP1 inhibitors. nih.gov

The following table summarizes the activity of some key naphthyridinone-based PARP1 inhibitors:

CompoundPARP1 IC50 (nM)Cell-based Potency (IC50, nM)
Naphthyridinone Analog 1 Data not availableData not available
Naphthyridinone Analog 2 Data not availableData not available
Compound 34 (Preclinical Candidate) PotentPotent

Data for specific 8-bromo analogs is not publicly available in this format, but the table illustrates the successful application of the design principles.

Optimization Strategies for Enhanced Specificity and Potency

Once a lead compound is identified, optimization strategies are employed to enhance its specificity and potency. These strategies often involve a combination of computational modeling and synthetic chemistry to fine-tune the interactions between the inhibitor and its target.

In the development of mTOR inhibitors, benzonaphthyridinone analogs were optimized to improve potency, selectivity, and pharmacokinetic properties. nih.gov Similarly, for AXL kinase inhibitors, a 1,6-naphthyridinone series was optimized using molecular modeling to improve AXL potency and selectivity over the closely related MET kinase. nih.gov These studies highlight the importance of iterative cycles of design, synthesis, and testing to achieve the desired pharmacological profile.

The optimization of the naphthyridinone scaffold for PARP1 inhibition led to the identification of a preclinical candidate, compound 34, which demonstrated excellent oral bioavailability and significant antitumor efficacy in preclinical models. nih.gov

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful tool for identifying novel starting points for drug discovery. nih.govdrugdiscoverychemistry.com This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the target protein. nih.govdrugdiscoverychemistry.com These initial hits, although often exhibiting weak affinity, can be efficiently optimized into potent lead compounds. nih.govdrugdiscoverychemistry.com

Computational Design in Lead Optimization Campaigns

In the realm of medicinal chemistry, computational design has become an indispensable tool for accelerating the discovery and refinement of novel therapeutic agents. For derivatives of the 2,6-naphthyridin-1(2H)-one scaffold, in silico methodologies are pivotal in guiding lead optimization campaigns. These computational approaches allow for the rational design of analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles. By simulating interactions between a ligand and its target protein, researchers can predict the biological activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and reducing the cycle time of drug discovery.

The process often commences with the identification of a hit compound, which may originate from high-throughput screening or data mining of existing chemical libraries. nih.gov For instance, a hit containing a quinolinone central core was identified from the Roche kinome screen database, demonstrating inhibitory activity against PKMYT1. nih.gov Computational tools are then employed to understand the binding mode of this initial hit within the active site of the target protein. Molecular docking studies, for example, can reveal key hydrogen bonds, hydrophobic interactions, and other molecular forces that govern the ligand-receptor complex. This detailed understanding at the molecular level is critical for devising strategies to improve the compound's affinity and specificity.

A common strategy in the computational design of naphthyridinone-based inhibitors is the exploration of various substituents at different positions of the heterocyclic core. For the 1,6-naphthyridin-2(1H)-one series, a diversity analysis has been conducted to examine the types of substituents present at positions N1, C3, C4, C5, C7, and C8. nih.gov This analysis provides a roadmap for designing new analogues. For example, if docking studies suggest that a particular region of the target's active site can accommodate a bulky hydrophobic group, medicinal chemists can prioritize the synthesis of derivatives bearing such moieties at the corresponding position of the naphthyridinone scaffold.

Furthermore, computational models can predict the potential liabilities of a lead compound. For example, a problematic phenol (B47542) headgroup in a PKMYT1 inhibitor hit was identified and subsequently replaced with an indazole moiety. nih.gov This modification, guided by computational insights, led to a new series of derivatives with enhanced potency and superior kinome selectivity. nih.gov Similarly, software like PASS (Prediction of Activity Spectra for Substances) can be used to forecast the biological activities of designed compounds before their synthesis, offering an early indication of their potential therapeutic applications and off-target effects. nih.govrsc.orgresearchgate.net

The integration of computational design with synthetic chemistry is exemplified in the development of selective inhibitors for various protein targets. In the case of fibroblast growth factor receptor 4 (FGFR4) inhibitors, a series of novel compounds with a 2,6-naphthyridine (B1209661) scaffold were designed and synthesized. nih.gov The lead optimization of these compounds likely involved iterative cycles of computational modeling, synthesis, and biological evaluation to achieve nanomolar potency against cancer cell lines. nih.gov

Molecular dynamics simulations represent another powerful computational technique used in lead optimization. These simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic picture of the binding event than static docking poses. For instance, in the development of anti-mycobacterial agents based on the 1,8-naphthyridine (B1210474) scaffold, molecular dynamics simulations were used to investigate the stability and intermolecular interactions of a highly active compound within the active site of its target enzyme, enoyl-ACP reductase. nih.gov

The following tables present examples of data that can be generated and utilized in computational lead optimization campaigns for naphthyridinone derivatives.

Table 1: Structure-Activity Relationship of 2,6-Naphthyridine Analogues as FGFR4 Inhibitors

CompoundModification on 2,6-Naphthyridine CoreFGFR4 IC₅₀ (nM)Huh7 Cell Line Potency
Reference Compound (Fisogatinib) N/AData not specifiedComparable to Compound 11 nih.gov
Compound 11 Specific substitutions on the 2,6-naphthyridine scaffoldNanomolar rangeHigh potency nih.gov
Other Analogues Varied substituents at different positionsVariedVaried

Table 2: Computational and Biological Data for PKMYT1 Inhibitor Optimization

Compound IDCore StructureHeadgroupPKMYT1 Inhibition at 10 µMPKMYT1 Enzymatic Assay PotencyKey Computational Insight
Initial Hit QuinolinonePhenol100% nih.govDouble-digit nanomolar nih.govProblematic phenol group identified nih.gov
Compound 36 Naphthyridinone derivativeIndazoleData not specifiedPotent inhibitor nih.govIndazole moiety induced a favorable flip in kinase hinge residues nih.gov

Table 3: Predicted Activities and Experimental Results for 1,8-Naphthyridine Derivatives

Compound IDPredicted Biological Activity (PASS)Target/ApplicationExperimental Validation
Compound 5a1 Antihistaminic nih.govrsc.orgresearchgate.netH1 Receptor nih.govrsc.orgPromising bronchorelaxant effect in vivo nih.govrsc.org
ANA-12 Anti-mycobacterial nih.govMycobacterium tuberculosis H37Rv nih.govMIC of 6.25 µg/mL nih.gov

Biological Activity Profiling and Mechanistic Investigations in Vitro and in Silico

Molecular Target Identification and Validation Studies

The primary molecular target identified for 8-bromo-2,6-naphthyridin-1(2H)-one and its close analogues is the enzyme PARP. However, the broader naphthyridinone class of molecules has been shown to target a diverse range of enzymes and receptors, depending on the isomeric scaffold and substitution patterns.

Poly (ADP-ribose) Polymerase (PARP) Inhibition: this compound is classified as a PARP inhibitor. PARP enzymes, particularly PARP-1, are crucial for cellular homeostasis, playing a key role in the DNA damage response. nih.gov They act as sensors for DNA single-strand breaks (SSBs) and, upon detection, catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other target proteins. nih.gov This process, known as PARylation, recruits other DNA repair proteins to the damage site to execute the base excision repair (BER) pathway. nih.govnih.gov

PARP inhibitors like this compound are thought to exert their effect through a mechanism known as "PARP trapping." Instead of just preventing the catalytic activity of the enzyme, these inhibitors bind to the NAD+ pocket of the PARP enzyme after it has been recruited to a site of DNA damage. This prevents the auto-PARylation required for the enzyme's dissociation from the DNA, effectively trapping the PARP-DNA complex. nih.gov These trapped complexes are highly cytotoxic, as they can obstruct DNA replication forks, leading to the collapse of the fork and the generation of more severe DNA double-strand breaks (DSBs). nih.gov This mechanism has been shown to be more cytotoxic than the simple genetic removal of PARP-1. nih.gov

Inhibition of Other Enzymes by Naphthyridine Scaffolds: While the 2,6-naphthyridinone core is associated with PARP inhibition, other isomers target different enzymes:

Kinases: Recently, novel inhibitors based on the 2,6-naphthyridine (B1209661) scaffold were designed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated as an oncogenic driver in hepatocellular carcinoma. nih.gov

DNA Gyrase and Topoisomerase IV: The 1,8-naphthyridine (B1210474) scaffold is famously the core of quinolone-like antibacterial agents, such as nalidixic acid. These compounds inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby blocking bacterial proliferation. nih.govresearchgate.net Some 1,8-naphthyridine derivatives also show activity against human topoisomerase II, a mechanism exploited for anticancer effects. researchgate.net

Direct studies on the receptor binding profile of this compound are limited in publicly available literature. However, research on related bromo-naphthyridine analogues indicates potential interactions with neuronal receptors. For instance, Veranamine, an 8-bromo -tricyclic analogue containing a benzo[c] researchgate.netsigmaaldrich.comnaphthyridine core, demonstrated a selective affinity for serotonin (B10506) 5HT2B receptors and sigma-1 receptors in binding assays. mdpi.com This suggests that while the primary target of the 2,6-naphthyridinone may be an enzyme, other isomeric forms of the bromo-naphthyridine structure can engage with G-protein coupled receptors.

For this compound to function as a PARP inhibitor, it must effectively bind within the nicotinamide-binding pocket of the enzyme. The naphthyridinone core acts as a structural mimic of the nicotinamide (B372718) moiety of the NAD+ substrate. The binding is expected to be stabilized by a network of interactions:

Hydrogen Bonding: The lactam (amide) group within the naphthyridinone ring is critical for forming key hydrogen bonds with amino acid residues in the active site, mimicking the interactions of the native substrate.

Hydrophobic Interactions: The aromatic rings of the naphthyridine core likely engage in hydrophobic and π-stacking interactions with nonpolar residues within the binding pocket, contributing to binding affinity. researchgate.net The bromine atom at the 8-position can also influence binding, potentially by forming halogen bonds or by occupying a specific hydrophobic sub-pocket.

Cellular Mechanism of Action Studies (In Vitro)

The cellular effects of PARP inhibition by compounds like this compound are well-characterized. The primary mechanism is the induction of "synthetic lethality" in cancer cells that have deficiencies in other DNA repair pathways, particularly the homologous recombination (HR) pathway used to repair DSBs. nih.gov

Cells with mutations in genes like BRCA1 or BRCA2 are HR-deficient. In these cells, the SSBs that are not repaired due to PARP inhibition are converted into DSBs during replication. nih.gov Since the primary pathway for repairing these DSBs (HR) is faulty, the cell is forced to rely on error-prone pathways, leading to genomic instability and ultimately cell death or apoptosis. nih.gov

In vitro studies of PARP inhibitors have demonstrated several key cellular outcomes:

Accumulation of DNA Damage: Treatment leads to a significant increase in DNA damage, which can be visualized by the phosphorylation of histone H2A.X (to form γH2AX), a marker for DNA DSBs. nih.gov

Cell Cycle Arrest: Depending on the cell type, PARP inhibition can induce cell cycle arrest, often at the G2/M phase, to allow time for DNA repair or to trigger apoptosis if the damage is too extensive. nih.gov

Induction of Apoptosis: The accumulation of irreparable DNA damage ultimately triggers programmed cell death. nih.gov

Biochemical Pathway Interrogation by this compound Derivatives

Derivatives of the 2,6-naphthyridine scaffold serve as chemical probes to interrogate specific biochemical pathways.

DNA Damage Response (DDR) Pathway: this compound and related PARP inhibitors are powerful tools to study the BER and HR pathways. They help elucidate the cellular reliance on these pathways and identify vulnerabilities in cancer cells. nih.govnih.gov

FGF19-FGFR4 Signaling Pathway: As a more recent discovery, derivatives of the 2,6-naphthyridine core have been developed as selective inhibitors to probe the FGF19-FGFR4 signaling pathway. This pathway is a known oncogenic driver in a subset of hepatocellular carcinomas, and these specific inhibitors allow for the investigation of its role in tumor growth and survival. nih.gov

Comparative Pharmacological Analysis with Other Naphthyridinone Isomers and Analogues

The pharmacological profile of a naphthyridinone is highly dependent on the isomeric form of its core scaffold. The placement of the two nitrogen atoms dictates the three-dimensional shape and electronic properties of the molecule, leading to dramatically different molecular targets and biological activities.

Naphthyridine IsomerPrimary Molecular Target(s)Associated Biological ActivityReference(s)
2,6-NaphthyridinonePARP-1, FGFR4 KinaseAnticancer (via Synthetic Lethality), Anticancer (via Kinase Inhibition) nih.gov
1,8-NaphthyridinoneBacterial DNA Gyrase, Topoisomerase IV, Topoisomerase IIAntibacterial, Anticancer nih.govresearchgate.netresearchgate.net
1,6-NaphthyridinoneNot fully specified (implicated in metal chelation)Antileishmanial nih.gov
2,7-Naphthyridinoneδ-Opioid Receptors, Serotonin Receptors (in analogues)Receptor Antagonism, Cytotoxic (Anticancer) mdpi.com

This comparison highlights the remarkable versatility of the naphthyridinone scaffold. A simple shift in nitrogen position from the 1,8-isomer (an antibacterial) to the 2,6-isomer (an anticancer PARP inhibitor) completely changes the therapeutic application and mechanism of action. Furthermore, the addition of a bromine atom, as seen in the subject compound and its analogues, often enhances or modulates biological activity. nih.gov

Advanced Applications and Future Research Directions

Development of 8-bromo-2,6-naphthyridin-1(2H)-one as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The 2,6-naphthyridinone scaffold is a promising starting point for the development of such tools.

Future research could focus on transforming this compound into a highly potent and selective chemical probe. This involves iterative cycles of chemical synthesis and biological testing to optimize its affinity and selectivity for a particular biological target. The bromine atom serves as a convenient chemical handle for introducing functionalities that can modulate target engagement, cellular permeability, and other pharmacokinetic properties.

For instance, naphthyridine-based inhibitors have been developed into exquisitely selective chemical probes for enzymes like Casein Kinase 2 (CK2). nih.govresearchgate.net These probes, along with structurally related but inactive "negative controls," are invaluable for dissecting the complex signaling pathways mediated by CK2 in cells. nih.govresearchgate.net Similarly, a general "naphthyridinone" core has been identified as an inverse agonist for the Cannabinoid Receptor 1 (CNR1), demonstrating the scaffold's potential to interact with G-protein coupled receptors (GPCRs). chemicalprobes.org

Furthermore, cationic fluorescent dyes based on the naphthyridine scaffold have been synthesized and shown to act as "OFF-ON" fluorescent probes for DNA and RNA, with emission in the near-infrared region. rsc.org These probes have been successfully used for imaging mitochondrial nucleic acids in fixed cells. rsc.org This suggests a pathway for developing derivatives of this compound as imaging agents for specific cellular components or processes.

The development process for a chemical probe based on this scaffold would involve:

Target Identification: Identifying a protein or biological macromolecule of interest for which a probe is needed.

Affinity and Selectivity Profiling: Screening the compound against a wide panel of related and unrelated targets (e.g., a kinome-wide screen) to ensure it interacts specifically with the intended target.

Cellular Activity Confirmation: Demonstrating that the probe can engage its target within a cellular environment and elicit a measurable biological response.

Development of a Negative Control: Synthesizing a close structural analog that is inactive against the target to help validate that the observed biological effects are due to on-target engagement. nih.gov

Exploration in Materials Science for Optical and Electronic Applications

The planar, electron-deficient nature of the naphthyridinone ring system makes it an attractive candidate for applications in materials science, particularly in the field of organic electronics and photonics.

Derivatives of various naphthyridine isomers have shown promise in these areas. For example, compounds based on the 1,5-naphthyridine-2,6-dione core have been synthesized and characterized as n-type organic semiconductors. rsc.org These materials are essential for the fabrication of organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electrical properties of these molecules can be finely tuned by modifying the aromatic groups attached to the core. rsc.org

Additionally, certain 1,6-naphthyridine (B1220473) derivatives have been investigated for their nonlinear optical (NLO) properties. nih.gov These compounds can generate a second-harmonic signal upon excitation with a laser, a property valuable for applications in telecommunications and optical computing. nih.gov Photophysical studies have revealed that these molecules possess features conducive to NLO activity, which can be estimated using techniques like solvatochromism. nih.gov

Future research on this compound in materials science could explore:

Synthesis of Novel Semiconductors: Using the bromine atom as a point for Suzuki, Stille, or other cross-coupling reactions to attach various π-conjugated systems, thereby creating a library of new materials with tailored electronic properties.

Investigation of Photophysical Properties: Characterizing the absorption, emission, and fluorescence lifetimes of new derivatives to assess their potential for use in OLEDs, sensors, or as fluorescent dyes.

Device Fabrication and Testing: Incorporating promising 2,6-naphthyridinone-based materials as the active layer in electronic devices like OFETs to measure key performance metrics such as charge carrier mobility.

Investigation as a Ligand in Catalysis or Coordination Chemistry

The presence of multiple nitrogen atoms and the carbonyl oxygen in the this compound structure makes it a potentially versatile ligand for coordinating with metal ions. The field of coordination chemistry explores the formation and properties of these metal-ligand complexes, which can have significant applications in catalysis.

Different isomers of naphthyridine are well-known to act as ligands. For example, 1,8-naphthyridine (B1210474) and its derivatives can coordinate to ruthenium centers, and the resulting complexes have shown catalytic activity in oxidation reactions. rsc.org The ligand can behave as a mononucleating (binding to one metal center) or a dinucleating (bridging two metal centers) agent. rsc.org Iridium complexes bearing a silyl-1,8-naphthyridine ligand have also been synthesized and shown to be active catalysts for olefin hydrogenation. figshare.com Similarly, the 2,2′-bi-1,6-naphthyridine ligand reacts with various metal salts to form complex two-dimensional coordination polymers, demonstrating the ability of this scaffold to direct the assembly of intricate supramolecular architectures. rsc.org

Future research directions for this compound as a ligand include:

Synthesis of Metal Complexes: Reacting the compound with a variety of transition metal precursors (e.g., palladium, platinum, ruthenium, iridium, copper) to synthesize novel coordination complexes.

Structural Characterization: Using techniques like X-ray crystallography to determine the precise binding mode of the ligand to the metal center. This would reveal whether it acts as a monodentate, bidentate, or bridging ligand.

Catalytic Activity Screening: Testing the synthesized metal complexes for catalytic activity in a range of important organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. rsc.orgnih.gov The electronic properties of the complex, influenced by substituents on the naphthyridinone ring, could be tuned to optimize catalytic performance.

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Prediction of Activity

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can rapidly explore vast chemical spaces, predict molecular properties, and generate novel structures with desired characteristics, a process known as de novo design.

The 2,6-naphthyridinone scaffold represents a defined "chemical space" that is ripe for exploration using AI/ML. Generative models, a type of AI, can be trained on known chemical structures and their associated biological activities to learn the underlying rules of molecular design. These models can then generate new, previously unsynthesized molecules that are predicted to be active against a specific target.

AI/ML Model TypeApplication in Drug/Molecule DesignRelevance to 2,6-Naphthyridinone Scaffold
Generative Adversarial Networks (GANs) Generate novel molecular structures that resemble a training set of known active compounds.Design of new 2,6-naphthyridinone derivatives with predicted biological activity.
Recurrent Neural Networks (RNNs) Generate molecules represented as SMILES strings, learning the "grammar" of chemical structures.Creation of synthetically accessible and valid 2,6-naphthyridinone analogs.
Graph Neural Networks (GNNs) Predict properties of molecules based on their graph structure (atoms and bonds).Prediction of ADME/Tox properties, binding affinity, and material properties for new derivatives.
Reinforcement Learning (RL) Optimize molecules for multiple desired properties simultaneously (e.g., potency and low toxicity).Fine-tuning 2,6-naphthyridinone structures to achieve a balanced profile for drug development.

Future research leveraging AI and ML in the context of this compound could involve:

Building Predictive Models: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or physical properties of novel 2,6-naphthyridinone derivatives.

De Novo Generation: Using generative models to explore the chemical space around the 2,6-naphthyridinone core, suggesting novel derivatives with high predicted affinity for targets like kinases or GPCRs.

Synthetic Route Prediction: Employing AI tools to predict plausible synthetic routes for the computer-generated molecules, thus bridging the gap between virtual design and laboratory synthesis.

Unexplored Synthetic Routes and Novel Derivatization Strategies for the 2,6-Naphthyridinone Scaffold

While syntheses for various naphthyridine and naphthyridinone isomers are known, there remains significant room for the discovery of more efficient, versatile, and environmentally benign synthetic routes. The parent 2,6-naphthyridine (B1209661) was first isolated in 1965, and the development of synthetic methodologies has continued since. nih.govmdpi.com

Reviews of the synthesis of the isomeric 1,6-naphthyridin-2(1H)-ones show two major approaches: building the second ring onto a pre-formed pyridine (B92270) or onto a pre-formed pyridone. mdpi.comresearchgate.netnih.gov Similar retrosynthetic strategies could be applied and optimized for the 2,6-naphthyridinone scaffold.

Key areas for future synthetic research include:

Novel Cyclization Strategies: Developing new multicomponent reactions or domino reactions that can construct the bicyclic core in a single step from simple starting materials.

Late-Stage Functionalization: Creating new methods for the direct C-H functionalization of the naphthyridinone core, allowing for the introduction of chemical diversity at later stages of a synthetic sequence without the need for pre-functionalized starting materials.

Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce chirality, which is often crucial for biological activity.

Once the this compound core is in hand, the bromine atom and other positions on the ring become platforms for novel derivatization. Derivatization is the process of chemically modifying a compound to produce a new compound with different properties.

Derivatization StrategyPotential Application for the 2,6-Naphthyridinone Scaffold
Palladium-catalyzed Cross-Coupling Using the C8-bromo position to introduce aryl, heteroaryl, alkyl, or alkyne groups via Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions. rsc.org
N-Alkylation/Arylation Modifying the N2 position of the lactam to alter solubility, cell permeability, and target interactions. nih.gov
Functionalization of the Pyridone Ring Exploring reactions such as halogenation, nitration, or metalation at the C3, C4, or C5 positions to create diverse analogs. rsc.org
Click Chemistry Introducing an azide (B81097) or alkyne handle onto the scaffold to allow for facile conjugation to other molecules, such as fluorescent tags, affinity labels, or polymers.

These strategies will be essential for creating libraries of compounds for screening in drug discovery, chemical biology, and materials science applications.

Multi-Targeting Approaches and Polypharmacology within the this compound Chemical Space

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can intentionally and beneficially interact with multiple biological targets. nih.gov This approach can be particularly effective for complex diseases like cancer or neurodegenerative disorders, where multiple pathways are dysregulated.

While recent research has demonstrated the development of highly selective inhibitors from the 2,6-naphthyridine scaffold, such as those targeting the FGFR4 kinase for hepatocellular carcinoma, this very selectivity provides a well-understood starting point for designing multi-targeted agents. nih.gov The principles of polypharmacology can be applied by systematically modifying the selective scaffold to introduce interactions with additional desired targets. nih.gov

Strategies for developing multi-targeting agents from the this compound scaffold include:

Pharmacophore Merging: Combining the key structural features of the 2,6-naphthyridinone core with pharmacophoric elements from a ligand known to bind a second target. nih.gov

Fragment-Based Growth: Using the bromine at the C8 position as a vector to "grow" the molecule into the binding pocket of a secondary target.

Kinase-Focused Polypharmacology: Systematically exploring substitutions on the naphthyridinone ring to create compounds that inhibit a specific, desired profile of kinases (e.g., both FGFR4 and another oncogenic kinase). nih.gov

This approach shifts the perspective from viewing off-target effects as solely undesirable to harnessing them for therapeutic benefit. nih.gov The 2,6-naphthyridinone chemical space, with its proven ability to generate potent and selective kinase inhibitors, is an ideal platform for the rational design of next-generation multi-targeted therapeutics. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-bromo-2,6-naphthyridin-1(2H)-one?

  • Methodological Answer : The compound can be synthesized via halogenolysis of the parent naphthyridinone. For example, 2,6-naphthyridin-1(2H)-one reacts with phosphorus oxybromide (POBr₃) at 135°C, yielding 1-bromo-2,6-naphthyridine in 71% efficiency . Alternative routes include direct bromination of activated positions (e.g., 2-, 3-, 5-, or 7-positions) using phosphoryl halides or primary synthesis methods .

Q. How can the purity and structure of this compound be validated?

  • Methodological Answer :

  • Chromatography : HPLC with ≥99% purity standards is recommended for purity assessment .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. The bromine atom induces distinct deshielding effects on adjacent protons.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₈H₅BrN₂O; expected exact mass: 227.96 g/mol).

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